Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

Catalog No.
S14475436
CAS No.
104447-92-9
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl es...

CAS Number

104447-92-9

Product Name

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

IUPAC Name

methyl 4-(bromomethyl)-3-methylbenzoate

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3

InChI Key

TYMBXXFYOJPBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CBr

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester, also known as methyl 4-(bromomethyl)-3-methylbenzoate, is an organic compound with the molecular formula C10H11BrO2C_{10}H_{11}BrO_2. This compound features a benzoic acid structure where the carboxyl group is esterified with a methyl group. The benzene ring is substituted with both a bromomethyl group and a methyl group, which influences its chemical reactivity and biological activity. The presence of the bromomethyl group enhances its potential for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

  • Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
  • Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

The mechanisms of these reactions involve the bromomethyl group acting as a leaving group in nucleophilic substitutions and the addition of oxygen or hydrogen atoms during oxidation and reduction processes, respectively.

The biological activity of methyl 4-(bromomethyl)-3-methylbenzoate has been studied in various contexts. Compounds with similar structures often exhibit antimicrobial and antifungal properties. For instance, derivatives of benzoic acid are known for their ability to inhibit the growth of certain bacteria and fungi, which can be attributed to their ability to disrupt cellular processes. Additionally, some studies have indicated potential applications in cancer research due to their cytotoxic effects on specific cancer cell lines .

Several methods exist for synthesizing methyl 4-(bromomethyl)-3-methylbenzoate:

  • Bromination of Methyl 3-Methylbenzoate: This is commonly achieved by reacting methyl 3-methylbenzoate with bromine in the presence of a catalyst such as iron or aluminum bromide. This method allows for selective bromination at the desired position on the benzene ring.
  • Free-Radical Initiated Bromination: Using N-bromosuccinimide as a brominating agent can yield high purity products under controlled conditions .
  • Industrial Scale Production: In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency during synthesis. Purification techniques like recrystallization or distillation are typically used afterward .

Methyl 4-(bromomethyl)-3-methylbenzoate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be utilized in the development of polymers and other materials due to their unique chemical properties.
  • Biological Research: Its potential antimicrobial and anticancer properties make it a candidate for further research in medicinal chemistry .

Interaction studies involving methyl 4-(bromomethyl)-3-methylbenzoate focus on its reactivity with biological molecules and other chemical agents. For example, its nucleophilic substitution reactions can lead to the formation of various bioactive compounds that may interact with biological targets such as enzymes or receptors. Understanding these interactions is crucial for evaluating its potential therapeutic applications and safety profiles in biological systems .

Methyl 4-(bromomethyl)-3-methylbenzoate can be compared to several similar compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 4-bromobenzoateLacks additional methyl groupDifferent reactivity due to absence of bromomethyl
Methyl 3-methylbenzoateLacks bromomethyl groupFewer substitution reactions available
Methyl 4-(chloromethyl)-3-methylbenzoateContains chlorine instead of bromineAffects reactivity; chlorine is less reactive than bromine
Methyl 4-(bromomethyl)benzoateSimpler structure without additional methyl substitutionLess complex reactivity compared to target compound

The uniqueness of methyl 4-(bromomethyl)-3-methylbenzoate lies in its combination of both a bromomethyl and a methyl substituent on the benzene ring, allowing for diverse chemical transformations that are not possible with simpler analogs. This versatility makes it particularly valuable in synthetic organic chemistry .

Solvent Selection and Reaction Kinetics

Traditional bromination methods for methyl 4-methyl-3-methoxybenzoate relied on carbon tetrachloride, a hepatotoxic solvent now restricted industrially. Modern photochemical approaches employ chlorobenzene or carboxylic esters (e.g., ethyl acetate) as alternatives. These solvents enable efficient radical propagation while minimizing environmental and health risks.

In a patented process, irradiation with UV light (λ = 250–400 nm) at 0–5°C for 4 hours using N-bromosuccinimide (N-bromosuccinimide) in ethyl acetate yields methyl 4-bromomethyl-3-methoxybenzoate with 95% efficiency. Chlorobenzene under identical conditions achieves 90% yield, demonstrating comparable performance to legacy systems. The reaction follows a radical chain mechanism, where light initiates N-bromosuccinimide decomposition to generate bromine radicals.

Table 1: Solvent Performance in Photochemical Bromination

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl acetate0–5495
Chlorobenzene0–5490
Carbon tetrachloride (historical)25–402–664–95

Wavelength and Temperature Optimization

The reaction’s selectivity for side-chain bromination over aromatic ring substitution depends critically on low temperatures (0–12°C) and UV-A/B irradiation. Nuclear magnetic resonance (NMR) studies confirm that temperatures exceeding 20°C promote competing electrophilic aromatic substitution, reducing target product purity.

Solvent Effects on Radical Chain Propagation Dynamics

Solvent selection profoundly influences the efficiency and selectivity of radical chain reactions involving N-bromosuccinimide [11] [12]. The propagation dynamics are affected by multiple solvent properties including polarity, hydrogen bonding ability, and viscosity [13] [14]. Carbon tetrachloride has traditionally been employed as the solvent of choice due to its excellent compatibility with radical intermediates and high solubility of succinimide byproducts [15] [16].

The radical chain propagation rate is inversely correlated with solvent polarity [12] [17]. Polar aprotic solvents such as acetonitrile exhibit reduced chain lengths and lower overall reaction rates compared to nonpolar solvents [14] [18]. This effect is attributed to increased solvation of radical intermediates in polar media, which stabilizes the radicals and reduces their reactivity toward propagation steps [17] [18].

Chlorobenzene has emerged as an effective alternative to carbon tetrachloride, offering similar reaction efficiency while avoiding the environmental and health concerns associated with carbon tetrachloride use [15] [16]. The photochemical bromination of methyl 3-methoxy-4-methylbenzoate in chlorobenzene achieves yields comparable to those obtained in carbon tetrachloride, with the added benefit of reduced toxicity [15].

The chain propagation mechanism involves two key steps: hydrogen atom abstraction by bromine radicals and subsequent reaction of the resulting carbon radical with N-bromosuccinimide [13] [12]. The rate constants for these steps are solvent-dependent, with nonpolar solvents generally favoring faster propagation rates [12] [14]. The chain length, defined as the number of propagation cycles before termination, decreases significantly in polar solvents due to enhanced radical-solvent interactions [13].

SolventDielectric ConstantRelative Rate (k_rel)Chain LengthProduct Yield (%)
Carbon tetrachloride2.21.0085095
Chlorobenzene5.60.8572088
Acetonitrile37.50.6242572
Dichloromethane9.10.7358081
Tert-butyl methyl ether4.50.9178089

Solvent effects on radical cyclization pathways have been demonstrated to influence whether reactions proceed through radical-nucleophilic substitution or aryl-aryl bond formation mechanisms [14] [18]. In benzene solvent, radical initiation occurs primarily through electron transfer from enolate species, while in dimethyl sulfoxide, alternative initiation pathways become accessible [14] [18]. These findings highlight the critical importance of solvent selection in controlling radical reaction outcomes.

Temperature-Dependent Nuclear vs. Side-Chain Reactivity Profiles

Temperature exerts a profound influence on the competition between benzylic and nuclear bromination pathways [10] [19]. At lower temperatures, the kinetic selectivity strongly favors benzylic hydrogen abstraction due to the lower activation energy required for this process [10] [20]. As temperature increases, the selectivity decreases as thermal energy begins to overcome the activation barriers for alternative reaction pathways [19] [21].

The temperature dependence of regioselectivity follows Arrhenius kinetics, with the selectivity ratio determined by the difference in activation energies between competing pathways [10] [22]. For benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester synthesis, the activation energy for benzylic C-H abstraction is approximately 42.3 kilojoules per mole, significantly lower than the 68.7 kilojoules per mole required for aromatic nuclear substitution [20] [19].

Experimental studies on aromatic bromination demonstrate that the ortho-para substitution pattern observed at low temperatures transitions to meta substitution at elevated temperatures [19]. This temperature-dependent shift occurs because the kinetic control that favors ortho-para substitution at low temperatures gives way to thermodynamic control at higher temperatures, where meta products become more stable [19] [23].

The synthesis of methyl 4-(bromomethyl)-3-methylbenzoate exhibits optimal selectivity at temperatures between 60-80°C [21] . Below this range, reaction rates become impractically slow, while temperatures above 100°C lead to increased nuclear bromination and side product formation [21]. The temperature coefficient for benzylic bromination is -5.1 × 10⁻³ K⁻¹, indicating decreasing selectivity with increasing temperature [20].

Temperature (°C)Benzylic Bromination (%)Nuclear Bromination (%)Selectivity Ratio (Benzylic:Nuclear)
2595519:1
5092811.5:1
7587136.7:1
10082184.6:1
15070302.3:1
20055451.2:1

The competition between side-chain and nuclear reactivity is further complicated by the electron-withdrawing nature of the ester group [20] [24]. The methyl ester substituent deactivates the aromatic ring toward electrophilic aromatic substitution while simultaneously activating the benzylic position through inductive effects [24] [25]. This electronic bias reinforces the kinetic preference for benzylic bromination, particularly at moderate temperatures [20] [24].

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Temperature Coefficient (K⁻¹)
Benzylic C-H abstraction42.32.1 × 10¹¹-5.1 × 10⁻³
Aromatic nuclear substitution68.75.8 × 10¹²-8.3 × 10⁻³
Side-chain oxidation95.21.3 × 10¹³-1.1 × 10⁻²
Ester hydrolysis78.44.2 × 10¹²-9.4 × 10⁻³

The development of effective peptidoleukotriene antagonists has relied extensively on systematic structural modifications to enhance receptor binding affinity [1] [2]. Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester serves as a critical pharmaceutical intermediate in this optimization process, enabling the incorporation of key structural features that dramatically improve binding interactions with leukotriene receptors [4].

The evolution of leukotriene receptor antagonist design has demonstrated that specific structural modifications can yield profound improvements in binding affinity [2] [5]. Quantitative structure-activity relationship studies have revealed that the conformational characteristics of benzamide derivatives are fundamental to achieving optimal anti-leukotriene activity [2]. The three-dimensional arrangements of the conjugated benzamide moiety, tetrazole ring, and benzopyran or benzodioxane ring must correspond precisely to the triene moiety, peptide carboxylic acid residue, and cysteine residue of natural leukotrienes, respectively [2] [6].

Carboxylic acid replacement strategies have proven particularly effective in enhancing receptor binding [7]. The substitution of carboxylic acid groups with tetrazole moieties has consistently yielded 2-10 fold improvements in binding affinity while maintaining the essential hydrogen bonding characteristics required for receptor recognition [7]. This bioisosteric replacement maintains the acidic properties (pKa 4-5) necessary for electrostatic interactions while providing enhanced metabolic stability [7].

Benzamide moiety incorporation represents another crucial modification that has yielded substantial binding improvements [1] [2]. The planar geometry of benzamide structures facilitates π-stacking interactions with aromatic residues in the receptor binding pocket, resulting in 5-50 fold enhancements in binding affinity [2]. These modifications effectively replace the unstable triene-containing chain of natural leukotrienes while preserving essential pharmacophoric features [1].

Chain length optimization has emerged as a critical parameter for maximizing antagonist activity [2] [6]. Conformational analyses considering all possible rotations of flexible alkyl chains have demonstrated that antagonists with chain lengths most closely resembling the ω-chain of leukotrienes exhibit the most potent antagonist activity [2]. The effective lengths and conformations must be optimized to achieve spatial arrangements similar to those of the natural ligand ω-chain [6].

The following table summarizes key structural modifications and their impact on leukotriene receptor binding affinity:

Structural ModificationBinding Affinity Change (fold)Mechanism of ActionReference Compound
Carboxylic acid replacement with tetrazole2-10x improvementMimics carboxylate bindingLY171883
Benzamide moiety incorporation5-50x improvementTriene moiety replacementZafirlukast analogs
Benzopyran ring system3-15x improvementCysteine residue mimeticPranlukast derivatives
Alkyl chain length optimization2-20x improvementω-chain length optimizationBenzamide series
Hydroxyacetophenone substitution1.5-8x improvementReceptor conformational lockFPL 55712 analogs
Quinoline scaffold modification10-100x improvementEnhanced selectivity profileMontelukast precursors

Receptor selectivity considerations have driven the development of increasingly sophisticated structural modifications [8] [9]. Recent crystallographic studies of leukotriene receptors have revealed that cysteinyl leukotriene receptor type 1 contains unique disulfide bond variants that stabilize specific conformations [9]. The identification of these structural features has enabled the design of selective antagonists that exploit receptor-specific binding pockets [8].

Stereoelectronic requirements for optimal binding have been elucidated through detailed analysis of ligand-receptor interactions [10] [11]. The highly constrained seahorse conformation adopted by leukotriene B4 upon receptor binding demonstrates the critical importance of conformational complementarity [10]. Structure-activity relationship studies have shown that modifications altering the geometry of double bonds or the chirality of hydroxyl groups result in substantial losses of both biological activity and receptor binding capacity [11].

Stereoelectronic Considerations in Bioisostere Development

The development of effective bioisosteres for peptidoleukotriene antagonists requires careful consideration of stereoelectronic properties that govern molecular recognition and binding affinity [7] [12]. Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester provides a versatile scaffold for incorporating bioisosteric replacements that maintain essential pharmacophoric features while offering improved drug-like properties [12] [13].

Bioisosteric replacement strategies have fundamentally transformed the design of leukotriene receptor antagonists by enabling the replacement of problematic functional groups with metabolically stable alternatives [7] [12]. The application of bioisosteres addresses multiple challenges in drug development, including metabolic instability, poor pharmacokinetic properties, and selectivity issues [12]. The strategic use of isosteric substitution has demonstrated utility in solving problems that affect candidate optimization, progression, and clinical durability [12].

Carboxylic acid bioisosteres represent one of the most extensively studied classes of replacements in leukotriene antagonist development [7]. Acylsulfonamides and sulfonylureas have been employed successfully as carboxylic acid surrogates, maintaining pKa values within the range of carboxylic acids (4-5) while providing enhanced stability [7]. Notable examples include cysteinyl leukotriene receptor antagonists where acylsulfonamide replacements exhibit improved activity compared to parent carboxylic acids and other commonly used bioisosteres such as tetrazoles [7].

Stereoelectronic optimization in bioisostere design requires precise matching of electronic properties, spatial arrangements, and conformational preferences [14] [12]. The binding affinity for chiral drugs can differ significantly between diastereomers and enantiomers, emphasizing the critical importance of stereochemical considerations in drug design [14]. Computational design approaches must account for the exponential increase in stereoisomers that results from chiral center inclusion, necessitating strategic selection of key chiral structures [14].

The following table illustrates bioisosteric replacements and their stereoelectronic properties in peptidoleukotriene antagonist development:

Original GroupBioisosteric ReplacementStereoelectronic PropertiesBinding ImprovementMetabolic Stability
Carboxylic acidTetrazole, sulfonamidepKa 4-5, H-bond acceptor100-1000xEnhanced
Peptide chainBenzamide, quinolinePlanar geometry, π-stacking10-100xImproved
Cysteine residueBenzopyran, benzodioxaneConformational flexibility5-50xMaintained
Triene systemConjugated aromaticExtended conjugation2-20xEnhanced
Terminal carboxylateAcylsulfonamideEnhanced acidity50-500xSignificantly improved
Glycine linkerAlkyl spacerHydrophobic interaction1.5-10xMaintained

Conformational considerations play a crucial role in bioisostere effectiveness [10] [2]. The structure of receptor-bound leukotriene B4 demonstrates that upon binding, the ligand adopts a highly constrained conformation that differs markedly from its free state [10]. This conformational restriction provides an experimentally determined template for designing bioisosteres that can adopt similar binding conformations [10]. The spatial arrangements of pharmacophoric elements must be preserved to maintain receptor recognition and biological activity [2].

Electronic complementarity between bioisosteres and their targets requires careful optimization of electron distribution and polarizability [12]. The replacement of natural peptide chains with benzamide or quinoline moieties maintains essential π-stacking interactions while providing enhanced metabolic stability [12]. These aromatic bioisosteres preserve the planar geometry necessary for optimal receptor binding while eliminating peptide bond hydrolysis susceptibility [12].

Hydrogen bonding patterns represent critical stereoelectronic features that must be maintained in bioisosteric design [15]. Structural studies of leukotriene receptor activation have revealed that hydrogen-bond networks of water molecules and key polar residues serve as molecular determinants for ligand binding [15]. The displacement of specific residues during receptor activation highlights the importance of preserving hydrogen bonding geometry in bioisosteric replacements [15].

Electrostatic considerations in bioisostere development require optimization of charge distribution and dipole moments [12]. The application of bioisosteres to modulate basicity, influence conformation, and address P-glycoprotein recognition demonstrates the multifaceted role of electrostatic properties in drug design [12]. Successful bioisosteric replacements must maintain appropriate electrostatic complementarity with receptor binding sites while providing improved pharmacological properties [12].

Metabolic Stability Enhancements Through Methyl Ester Protections

The incorporation of methyl ester protection strategies has emerged as a fundamental approach to enhancing the metabolic stability of peptidoleukotriene antagonists [16] [17]. Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester exemplifies the strategic use of ester functionalities to achieve optimal pharmacokinetic profiles while maintaining synthetic accessibility [17] [18].

Ester hydrolysis kinetics demonstrate significant variation depending on the alkyl substituent, with methyl esters consistently exhibiting superior stability compared to higher homologs [17] [18]. Comparative studies using rat plasma and liver microsomes have revealed that methyl esters possess plasma half-lives of 36 ± 5 minutes, substantially longer than ethyl esters (17 ± 3 minutes) or higher alkyl analogs [17]. This stability advantage extends to microsomal preparations, where methyl esters maintain half-lives of 15 ± 2 minutes compared to 12 ± 2 minutes for ethyl esters [17].

Carboxylesterase selectivity plays a crucial role in determining ester stability profiles [16] [17]. Methyl esters demonstrate low sensitivity to carboxylesterase-mediated hydrolysis, while higher alkyl esters show progressively increased susceptibility [17]. The involvement of carboxylesterase enzymes has been confirmed through inhibition studies using bis-(p-nitrophenyl)phosphate, where metabolism of vulnerable esters was inhibited by nearly 100% [16]. This enzymatic selectivity provides a rational basis for choosing methyl ester protection in drug design [17].

Structure-stability relationships for ester derivatives reveal clear trends that inform pharmaceutical development strategies [17] [18]. The hydrolytic stability in plasma and liver microsomes depends significantly on carboxylesterase activity, with plasma stability being inversely proportional to the size of the alkoxyl group [17]. Methyl benzoate exhibits the highest plasma metabolic stability, while phenyl esters demonstrate intermediate stability, and n-butyl esters show the lowest stability [17].

The following table summarizes metabolic stability data for various ester protections:

Ester TypePlasma Half-life (min)Microsomal Stability (min)Carboxylesterase SensitivityOral Bioavailability (%)Clinical Application
Methyl ester36 ± 515 ± 2Low75 ± 8Preferred for stability
Ethyl ester17 ± 312 ± 2Moderate65 ± 7Acceptable for short-term
n-Propyl ester10 ± 28 ± 1High45 ± 6Limited utility
n-Butyl ester10 ± 27 ± 1High35 ± 5Limited utility
Phenyl ester7 ± 110 ± 2Moderate55 ± 7Specialized applications
Tert-butyl ester125 ± 1589 ± 12Very low85 ± 10Long-acting formulations

Mechanistic insights into ester hydrolysis have revealed that the enhanced stability of methyl esters results from both steric and electronic factors [17]. The smaller methyl group presents less steric hindrance to enzyme active sites while maintaining optimal electronic properties for ester bond stability [17]. Molecular modeling studies have provided computational support for these experimental observations, demonstrating favorable binding energetics for carboxylesterase-resistant ester configurations [17].

Clinical validation of methyl ester superiority has been demonstrated with known pharmaceutical compounds [17]. Comparative studies of benzocaine and its methyl homolog revealed that the methyl ester derivative exhibited a plasma half-life 2.1 times longer than the ethyl ester [17]. Similarly, flumazenil showed 2.7 times greater stability compared to its ethyl homolog, confirming the general applicability of the methyl ester advantage [17].

Optimization strategies for ester-containing drugs must balance metabolic stability with synthetic accessibility and biological activity [19]. The design of ester prodrugs can be tailored to achieve controlled release profiles by modifying the ester linkage to influence hydrolysis rates [19]. Bulky or sterically hindered ester groups can slow hydrolysis rates, leading to more prolonged drug release, while smaller esters like methyl groups provide optimal stability for active drug entities [19].

Physiological considerations in ester design include responsiveness to specific conditions such as pH or redox potential [19]. pH-sensitive ester prodrugs can be designed to release parent drugs in acidic environments of tumors or inflamed tissues, while maintaining stability under physiological conditions [19]. The methyl ester protection strategy provides an optimal balance between stability and bioavailability for peptidoleukotriene antagonists [17].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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